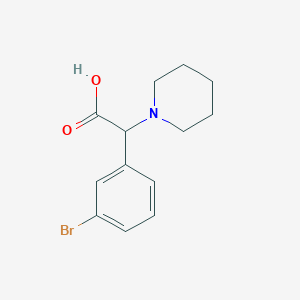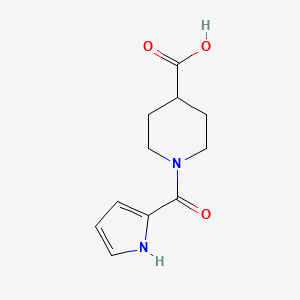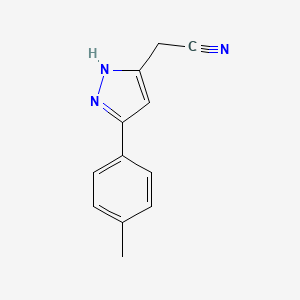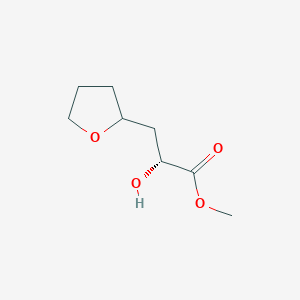
methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate is an organic compound belonging to the ester class. It is characterized by the presence of a hydroxy group and an oxolane ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate typically involves the esterification of (2R)-2-hydroxy-3-(oxolan-2-yl)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
Oxidation: Formation of methyl (2R)-2-oxo-3-(oxolan-2-yl)propanoate.
Reduction: Formation of (2R)-2-hydroxy-3-(oxolan-2-yl)propanol.
Substitution: Formation of various ethers and esters depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and lipases, helping to elucidate their mechanisms of action.
Medicine
The compound is investigated for its potential use in drug delivery systems. Its ester linkage can be hydrolyzed in vivo, releasing active pharmaceutical ingredients in a controlled manner.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its incorporation into polymer chains enhances the material properties, such as flexibility and durability.
Wirkmechanismus
The mechanism of action of methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate involves its hydrolysis by esterases to release (2R)-2-hydroxy-3-(oxolan-2-yl)propanoic acid and methanol. The hydroxy group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets. The oxolane ring provides structural rigidity, affecting the compound’s binding affinity to enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2R)-2-methyl-3-[(S)-{2-[(2S)-oxolan-2-yl]ethane}sulfinyl]propanoate
- Methyl 3-(oxolan-2-yl)propanoate
Uniqueness
Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate is unique due to the presence of both a hydroxy group and an oxolane ring. This combination imparts distinct reactivity and stability compared to other esters. The hydroxy group allows for additional functionalization, while the oxolane ring provides structural rigidity, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C8H14O4 |
|---|---|
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate |
InChI |
InChI=1S/C8H14O4/c1-11-8(10)7(9)5-6-3-2-4-12-6/h6-7,9H,2-5H2,1H3/t6?,7-/m1/s1 |
InChI-Schlüssel |
VIKSMTOVCQIRCO-COBSHVIPSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1CCCO1)O |
Kanonische SMILES |
COC(=O)C(CC1CCCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)
![7-(Difluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B11813160.png)

![2-Bromo-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11813172.png)
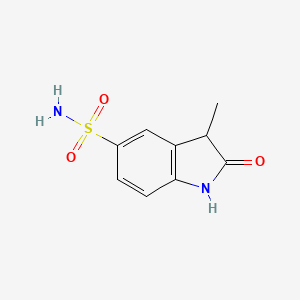
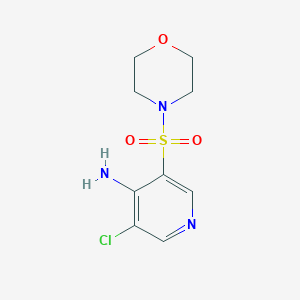
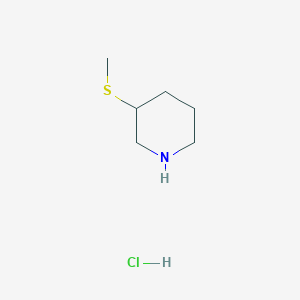
![7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]](/img/structure/B11813197.png)
